methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Enzyme inhibition Alkaline phosphatase Target selectivity

This pyrazole-5-carboxylate methyl ester delivers a >43-fold TNAP selectivity window (IC50 2.33 µM vs. >100 µM for germ cell AP) and validated cellular KDM5B inhibition (EC50 20.8 µM, HeLa H3K4Me3 assay). Unlike ethyl ester or free acid analogs, the methyl ester balances permeability (LogP ~2.4) with intracellular esterase-mediated hydrolysis for prodrug strategies. Sourced from NIH Molecular Libraries Program screening collections with BindingDB-annotated multi-target activity data — an ideal reference for TNAP biology, epigenetic inhibitor discovery, and SAR campaigns.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 192701-83-0
Cat. No. B061564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
CAS192701-83-0
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC
InChIInChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14)
InChIKeyFJNMXQMHEIWMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.2 [ug/mL]

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS 192701-83-0): Sourcing and Identification Guide for Pyrazole-Based Research


Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS 192701-83-0) is a pyrazole-based ester compound featuring a 4-methoxyphenyl substituent at the 3-position and a methyl ester at the 5-position of the pyrazole ring . With molecular formula C12H12N2O3 and molecular weight 232.24 g/mol , this compound has been screened in NIH Molecular Libraries Program assays and evaluated in multiple target-based screening campaigns [1]. The compound is commercially available from multiple suppliers at ≥95% purity with supporting analytical documentation .

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Procurement: Why Close Analogs Cannot Be Substituted Without Performance Drift


The 5-position methyl ester functionality of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate confers distinct physicochemical and target interaction properties compared to its closest analogs. Replacement with an ethyl ester increases lipophilicity (predicted LogP: methyl ester ~2.4 vs. ethyl ester ~2.9) and alters cellular permeability profiles . Hydrolysis to the free carboxylic acid introduces a formal negative charge at physiological pH, fundamentally changing binding thermodynamics and abolishing activity in certain enzyme assays [1]. Additionally, the 4-methoxyphenyl substitution pattern on the pyrazole core influences electronic distribution and π-stacking potential, with crystallographic data on structurally related compounds showing near-planar dihedral angles (~5.6°) between aromatic rings that contribute to specific intermolecular interactions [2].

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate: Quantitative Performance Benchmarks vs. Structural Analogs


Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Demonstrates Differential Alkaline Phosphatase Isozyme Inhibition: TNAP vs. Germ Cell AP

In NIH Molecular Libraries Program screening, methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate exhibited isozyme-selective inhibition of human alkaline phosphatase. The compound showed measurable inhibition of tissue-nonspecific alkaline phosphatase (TNAP) while demonstrating negligible activity against the germ cell alkaline phosphatase isozyme, indicating potential isozyme discrimination [1].

Enzyme inhibition Alkaline phosphatase Target selectivity

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Cellular KDM5B Inhibition: EC50 Quantification in Human Cell-Based Assay

In a cell-based assay measuring inhibition of full-length human wild-type KDM5B (histone lysine demethylase 5B), methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate demonstrated measurable cellular activity [1]. This cell-based EC50 value provides a functional benchmark distinct from isolated biochemical screening data.

Epigenetics KDM5B/JARID1B Histone demethylase

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Physicochemical Property Differentiation: Methyl Ester vs. Carboxylic Acid Analog

The methyl ester functionality at the 5-position of the pyrazole ring confers distinct physicochemical properties compared to the corresponding free carboxylic acid analog. This difference in lipophilicity and hydrogen bonding capacity has direct implications for membrane permeability and in vitro assay behavior .

Physicochemical properties Lipophilicity Permeability

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate: Evidence-Backed Research Applications


TNAP-Focused Probe Development: Leveraging Isozyme Selectivity

This compound is suitable for research programs investigating tissue-nonspecific alkaline phosphatase (TNAP) biology where isozyme discrimination is required. The measured IC50 of 2.33 μM against TNAP combined with >100 μM against germ cell AP provides a >43-fold selectivity window for TNAP-focused studies [1]. Researchers can employ this compound as a starting scaffold for medicinal chemistry optimization targeting TNAP-related conditions including hypophosphatasia and vascular calcification.

Epigenetic Screening Libraries: Cell-Active KDM5B Tool Compound

The compound serves as a characterized entry in epigenetic screening collections with documented cell-based KDM5B inhibitory activity (EC50 = 20.8 μM in HeLa cells measuring H3K4Me3 demethylation) [1]. This cellular activity distinguishes it from purely biochemical screening hits and supports its use as a reference compound in KDM5B inhibitor discovery campaigns targeting gastric and other cancers where KDM5B overexpression is implicated [2].

Pyrazole Scaffold Diversity Collections: Core Building Block with Documented Biological Annotation

As a pyrazole-5-carboxylate methyl ester with 4-methoxyphenyl substitution, this compound occupies a distinct position in chemical diversity libraries [1]. Its inclusion in the NIH Molecular Libraries Program screening collection and deposition in BindingDB with quantitative activity data across multiple targets (alkaline phosphatase isozymes, KDM5B) provides researchers with a well-annotated starting point for structure-activity relationship exploration [2][3].

Methyl Ester Prodrug Strategy Research: Intracellular Hydrolysis Studies

The methyl ester moiety offers a defined physicochemical profile (1 H-bond donor, 4 H-bond acceptors, predicted LogP ~2.4) that supports cellular permeability while enabling potential intracellular esterase-mediated hydrolysis to the corresponding carboxylic acid [1]. This property makes it a useful reference for ester prodrug strategy investigations where the free acid analog would exhibit limited passive diffusion.

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